Sebacil
Description
Systematic International Union of Pure and Applied Chemistry Name and Molecular Structure
The systematic International Union of Pure and Applied Chemistry name for this compound is cyclodecane-1,2-dione, reflecting its ten-membered cyclic structure containing two adjacent ketone functional groups. The compound possesses the molecular formula C₁₀H₁₆O₂ with a molecular weight of 168.23 grams per mole. The structural representation follows the Simplified Molecular Input Line Entry System notation as O=C1CCCCCCCCC1=O, illustrating the characteristic 1,2-diketone arrangement within the cyclodecane ring framework.
The three-dimensional molecular architecture of this compound demonstrates a medium-sized carbocyclic ring system with two carbonyl groups positioned adjacently at the 1 and 2 positions. This structural arrangement creates significant molecular strain and influences the compound's reactivity patterns. The Chemical Abstracts Service registry number 96-01-5 provides unambiguous identification for this specific molecular entity. The International Chemical Identifier key HLPUHEJQIIHQDF-UHFFFAOYSA-N serves as a standardized digital fingerprint for computational database searches and molecular recognition systems.
Physical property data reveals this compound as crystalline material with a melting point range of 40-41 degrees Celsius. The compound exhibits boiling points of 120-125 degrees Celsius at 18 millimeters of mercury pressure and 104-105 degrees Celsius at 10 millimeters of mercury pressure. These thermal characteristics reflect the compound's molecular structure and intermolecular forces operating within the crystal lattice.
The dipole moment measurement of 1.87 Debye indicates moderate polarity arising from the carbonyl functionalities. The molecular geometry accommodates conformational flexibility typical of medium-sized ring systems, though the adjacent diketone arrangement constrains certain rotational degrees of freedom. Elemental composition analysis demonstrates 71.39 percent carbon, 9.59 percent hydrogen, and 19.02 percent oxygen content by mass.
Historical Development of Terminology
The terminology "this compound" emerged from early twentieth-century organic chemistry research focusing on cyclic ketone synthesis and nomenclature development. Historical literature reveals that this compound designation preceded the systematic International Union of Pure and Applied Chemistry nomenclature conventions, representing traditional naming practices common in mid-twentieth century chemical research. The compound was first synthesized and characterized by Blomquist and colleagues in 1952 through oxidation of sebacoin using chromium trioxide in acetic acid.
Early synthetic methodologies employed cupric acetate monohydrate in aqueous acetic acid solutions to achieve the oxidative transformation of sebacoin to this compound. These pioneering investigations established fundamental preparation protocols that influenced subsequent synthetic approaches to cyclic diketone chemistry. The research conducted at Cornell University by Blomquist and Goldstein contributed significantly to understanding medium-ring diketone synthesis and reactivity patterns.
Prelog and coworkers independently investigated this compound synthesis during the same historical period, employing alternative oxidative methodologies to achieve similar structural outcomes. Their investigations utilized chromium trioxide oxidation systems, contributing to broader understanding of selective oxidation chemistry in cyclic systems. These parallel research efforts demonstrated the compound's significance within the developing field of conformational analysis and medium-ring chemistry.
The evolution from traditional nomenclature to systematic International Union of Pure and Applied Chemistry conventions reflects broader standardization efforts within the chemical sciences during the latter half of the twentieth century. The retention of "this compound" as an accepted common name acknowledges its historical precedence while embracing modern systematic naming protocols. Contemporary chemical databases maintain both traditional and systematic nomenclature to facilitate literature searches and compound identification across different historical periods.
Properties
CAS No. |
96-01-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
cyclodecane-1,2-dione |
InChI |
InChI=1S/C10H16O2/c11-9-7-5-3-1-2-4-6-8-10(9)12/h1-8H2 |
InChI Key |
HLPUHEJQIIHQDF-UHFFFAOYSA-N |
SMILES |
C1CCCCC(=O)C(=O)CCC1 |
Canonical SMILES |
C1CCCCC(=O)C(=O)CCC1 |
melting_point |
40.5 °C |
Other CAS No. |
96-01-5 |
Synonyms |
Bay 77488 Baythion phenylglyoxylonitrile oxime O,O-diethylphosphorothioate phoxim Sebacil Sebacil Pour-on Valekson Valexon |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct data on structurally or functionally analogous compounds, Sebacil can be contextualized within the broader organophosphate (OP) insecticide class. Below is a comparative analysis based on general OP characteristics and this compound-specific
Functional Similarities with Organophosphates
- Mechanism : All OPs, including this compound, inhibit acetylcholinesterase, disrupting neurotransmission in pests .
- Toxicity Profile : OPs universally pose risks of cholinergic toxicity in mammals, necessitating protective measures during handling. This compound’s mild dermal irritation contrasts with more toxic OPs (e.g., Parathion), which exhibit higher acute toxicity .
Distinctive Features of this compound
- Application Specificity : Unlike broad-spectrum OPs (e.g., Chlorpyrifos), this compound is formulated explicitly for livestock, minimizing environmental residue risks in agricultural settings .
- Safety Protocols : this compound mandates FFP3 respirators and full-body protection during use, reflecting its moderate toxicity compared to OPs requiring hazmat-level precautions .
Limitations in Direct Comparative Data
However, regulatory guidelines emphasize that OPs vary in:
- Bioaccumulation Potential: this compound’s shorter half-life in animals vs. persistent OPs (e.g., Dichlorvos).
- Metabolic Pathways : Species-specific detoxification rates influence toxicity thresholds .
Preparation Methods
Oxidation of Sebacoin
The synthesis begins with sebacoin, which undergoes oxidation to form this compound. Early procedures employed chromium trioxide (CrO₃) in acetic acid as the oxidizing agent, though modern adaptations prioritize milder conditions to minimize side reactions. Critical steps include:
-
Reagent Preparation : A mixture of sebacoin, acetic acid, and CrO₃ is heated under reflux to initiate oxidation.
-
Workup : The reaction is quenched with sodium bicarbonate, and the product is extracted using ether.
-
Filtration : Celite (diatomaceous earth) is used to remove insoluble impurities, with temperature control to prevent premature crystallization of this compound.
Detailed Procedure from Organic Syntheses
The canonical method for this compound preparation involves the following steps:
Reagents and Conditions
| Component | Role | Quantity/Concentration |
|---|---|---|
| Sebacoin | Starting material | Not specified |
| Acetic acid | Solvent/acid catalyst | 64-19-7 |
| Chromium trioxide | Oxidizing agent | 1333-82-0 |
| Methanol | Recrystallization solvent | 67-56-1 |
| Sodium bicarbonate | Neutralizing agent | 144-55-8 |
Stepwise Protocol
-
Oxidation : Sebacoin is dissolved in acetic acid, and CrO₃ is added gradually at 40–50°C. The mixture is stirred for 12 hours.
-
Quenching : The reaction is cooled and neutralized with aqueous sodium bicarbonate.
-
Extraction : The product is extracted into ether, washed with sodium chloride solution, and dried over magnesium sulfate.
-
Crystallization : The ether is evaporated, and the residue is dissolved in hot methanol. Upon cooling, this compound crystallizes as white needles.
Critical Note : If the methanol solution is cooled below 30°C during filtration, this compound may crystallize prematurely, leading to reduced yield.
Analytical Insights and Optimization Strategies
Comparative Analysis of Oxidizing Agents
Although CrO₃ remains the standard, recent patents describe alternative oxidants for similar diketones:
| Oxidizing Agent | Conditions | Efficiency | Environmental Impact |
|---|---|---|---|
| CrO₃ in acetic acid | Reflux, 12 hours | High | High toxicity |
| KMnO₄ in H₂SO₄ | Room temperature, 24h | Moderate | Moderate |
| Ozone (O₃) | -20°C, 2h | Low | Low |
CrO₃-based methods dominate due to their reliability, despite environmental concerns .
Q & A
Basic Research Questions
Q. What experimental methodologies are appropriate for investigating Sebacil’s mechanism of action as an acetylcholinesterase inhibitor?
- Methodological Answer : Use in vitro enzyme inhibition assays to measure acetylcholinesterase activity in controlled environments (e.g., spectrophotometric quantification of substrate hydrolysis rates). Validate findings with in vivo models (e.g., insect or mammalian cell lines) to assess physiological relevance. Include controls for organophosphate-specific inhibitors and test competitive binding kinetics .
Q. How can researchers determine the effective concentration range of this compound for target species while minimizing non-target toxicity?
- Methodological Answer : Conduct dose-response studies using standardized bioassays (e.g., WHO guidelines for insecticides). Measure mortality rates in target pests (e.g., flies, ticks) and LC50/LC90 values. Parallel experiments on non-target organisms (e.g., beneficial insects, aquatic species) should assess selectivity. Use probit analysis to model toxicity thresholds and safety margins .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for organophosphates: use PPE (gloves, FFP3 masks, protective clothing), ensure ventilation in enclosed spaces, and implement spill containment procedures. Monitor researchers for acetylcholinesterase activity levels pre- and post-exposure. Document adverse events using standardized toxicity grading scales (e.g., WHO-UMC criteria) .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental persistence be resolved across different ecosystems?
- Methodological Answer : Perform comparative half-life studies under controlled variables (e.g., soil pH, UV exposure, microbial activity). Use HPLC-MS to quantify residual phoxim degradation products. Apply sensitivity analyses (e.g., Monte Carlo simulations) to identify dominant environmental factors. Meta-analyses of existing datasets can highlight contextual biases (e.g., climatic regions) .
Q. What experimental designs mitigate confounding variables when analyzing this compound’s efficacy against pesticide-resistant populations?
- Methodological Answer : Use longitudinal field studies with rotational exposure protocols to track resistance development. Combine phenotypic assays (e.g., diagnostic dose testing) with genomic sequencing to identify resistance markers (e.g., mutations in acetylcholinesterase genes). Cross-validate findings using CRISPR-Cas9 knock-in models to confirm causal variants .
Q. How should researchers address discrepancies in neurotoxicity data between mammalian models and human case reports?
- Methodological Answer : Employ interspecies extrapolation models (e.g., physiologically based pharmacokinetic modeling) to account for metabolic differences. Validate with ex vivo human tissue assays (e.g., placental or blood-brain barrier penetration studies). Incorporate Bayesian statistical frameworks to quantify uncertainty in cross-species comparisons .
Q. What strategies optimize the detection of low-dose chronic exposure effects in non-target organisms?
- Methodological Answer : Implement sublethal endpoint assessments (e.g., reproductive fitness, behavioral changes in model organisms like Daphnia magna). Use transcriptomic profiling (RNA-seq) to identify early biomarkers of oxidative stress or neuroinflammation. Longitudinal microcosm studies can simulate real-world exposure scenarios .
Data Analysis & Contradiction Management
Q. How can pre-specified analysis plans improve reproducibility in this compound studies?
- Methodological Answer : Define variables, statistical methods, and outlier handling criteria a priori (e.g., using preregistered protocols on Open Science Framework). For example, specify if LC50 calculations will use nonlinear regression or trimmed Spearman-Karber methods. Document deviations transparently to distinguish exploratory vs. confirmatory findings .
Q. What statistical approaches reconcile conflicting results in multi-center this compound trials?
- Methodological Answer : Apply mixed-effects models to account for site-specific variability (e.g., random effects for geographical location). Use equivalence testing to determine if differences fall within pre-defined margins of biological relevance. Sensitivity analyses should test robustness to missing data assumptions (e.g., multiple imputation vs. complete-case analysis) .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
